Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester

Description

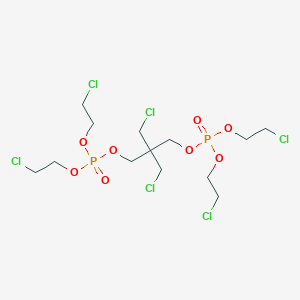

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester (CAS No. 38051-10-4), commonly known by trade names such as Amgard V 6 or Antiblaze V 6, is an organohalogen flame retardant with the molecular formula C₁₃H₂₄Cl₆O₈P₂ and a molecular weight of 582.99 g/mol . Structurally, it consists of a central 2,2-bis(chloromethyl)-1,3-propanediyl backbone linked to four 2-chloroethyl phosphate groups. This configuration provides high chlorine content (≈49% by weight) and thermal stability, making it effective in suppressing combustion in polymers and textiles .

Properties

IUPAC Name |

[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Cl6O8P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHUDSLVQAGWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCC(COP(=O)(OCCCl)OCCCl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl6O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8028000 | |

| Record name | Phosgard 2XC20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38051-10-4 | |

| Record name | Antiblaze 100 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38051-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038051104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosgard 2XC20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8028000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(CHLOROMETHYL)-1,3-PROPANEDIYL BIS(BIS(2-CHLOROETHYL) PHOSPHATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LVB71K8TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Antiblaze V6, also known as 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate), Phosgard 2xc20, or Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester, is primarily targeted at chlorine in wastewater treatment. It also functions as a chemical flame retardant .

Mode of Action

Antiblaze V6 reacts with hydrochloric acid and chlorine in the presence of phosphite. This reaction forms a chlorinated phosphate ester that precipitates out, aiding in the removal process. As a flame retardant, it works by reducing the heat distortion temperature and impact properties of certain materials.

Biochemical Pathways

The biochemical pathways of Antiblaze V6 involve the formation of a chlorinated phosphate ester through a reaction with hydrochloric acid and chlorine. This process is part of the broader biochemical pathways involved in wastewater treatment and flame retardation.

Pharmacokinetics

The reaction time of antiblaze v6 with hydrochloric acid and chlorine depends on the concentration of reactants, with optimal results achieved at a solution ph range of 4 to 5.

Result of Action

The result of Antiblaze V6’s action is the formation of a chlorinated phosphate ester that precipitates out, aiding in the removal of chlorine from wastewater. As a flame retardant, it helps to lower the heat distortion temperature and impact properties of certain materials, thereby increasing their resistance to fire.

Action Environment

The action of Antiblaze V6 is influenced by environmental factors such as the concentration of reactants and the pH of the solution. Optimal results are achieved at a solution pH range of 4 to 5. The efficacy and stability of Antiblaze V6 as a flame retardant may also be influenced by the specific properties of the materials it is applied to.

Biological Activity

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester (CAS Number: 38051-10-4), is a complex organophosphorus compound widely utilized as a flame retardant. Its chemical structure comprises multiple chloroethyl groups and a phosphoric acid moiety, which contribute to its biological activity and environmental impact.

- Chemical Formula : C13H24Cl6O8P2

- Molecular Weight : 582.97 g/mol

- IUPAC Name : 1-{[bis(2-chloroethoxy)phosphoryl]oxy}-2-({[bis(2-chloroethoxy)phosphoryl]oxy}methyl)-3-chloro-2-(chloromethyl)propane

- Structure : Chemical Structure

Biological Activity Overview

Phosphoric acid esters are known for their diverse biological activities, including toxicity to aquatic organisms and potential endocrine disruption. The biological activity of this specific compound can be categorized into several key areas:

1. Toxicity Profile

The compound exhibits a notable toxicity profile towards various organisms. According to predictive models, it has an estimated LC50 value of approximately 0.254 mg/L for fish, indicating a moderate level of toxicity in aquatic environments .

2. Environmental Persistence

This compound is categorized as persistent in the environment but is not bioaccumulative. This persistence raises concerns regarding long-term exposure and accumulation in ecosystems .

3. Endocrine Disruption Potential

Research indicates that organophosphate esters can interfere with endocrine function. In vitro studies have shown that compounds similar to this ester can disrupt hormonal pathways, leading to developmental and reproductive issues in various species .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of various organophosphate flame retardants on fish species highlighted the toxicological impacts of phosphoric acid esters. The findings suggested that exposure to these compounds resulted in significant behavioral changes and mortality rates among test subjects .

Case Study 2: Environmental Monitoring

Monitoring studies in Arctic biota revealed the presence of various organophosphorus flame retardants, including this compound. The research indicated low levels of contamination but raised concerns about the potential for bioaccumulation in higher trophic levels .

Research Findings

Recent investigations into the biological activity of phosphoric acid esters have focused on their mechanisms of action:

- Neurotoxicity : Some studies suggest that these compounds may act as neurotoxic agents by inhibiting acetylcholinesterase activity, although specific data for this compound remain limited.

- Developmental Toxicity : Research has demonstrated that exposure to similar organophosphate compounds can lead to developmental abnormalities in vertebrate models such as zebrafish .

Comparison with Similar Compounds

Phosphoric Acid, 2,2-Bis(chloromethyl)-1,3-Propanediyl Tetrakis(2-Chloroethyl) Ester vs. 2,2-Bis(chloromethyl)propane-1,3-diyl Bis(dichlorophosphate) (CAS 5305-82-8)

| Property | Target Compound (CAS 38051-10-4) | CAS 5305-82-8 |

|---|---|---|

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | C₅H₈Cl₆O₄P₂ |

| Molecular Weight | 582.99 g/mol | 406.78 g/mol |

| Chlorine Content | ~49% | ~52% |

| Structure | Four 2-chloroethyl phosphate groups | Two dichlorophosphate (PO₂Cl₂) groups |

| Application | Flame retardant in polymers/textiles | Limited industrial use |

| Regulatory Status | EPA-listed organohalogen flame retardant | Not widely regulated |

Key Differences :

Comparison with Tris(2-Chlorophenyl) Phosphate (CAS 631-44-7)

| Property | Target Compound (CAS 38051-10-4) | Tris(2-Chlorophenyl) Phosphate |

|---|---|---|

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | C₁₈H₁₂Cl₃O₄P |

| Chlorine Content | ~49% | ~25% |

| Structure | Aliphatic chlorinated chains | Aromatic chlorophenyl groups |

| Thermal Stability | High (melting point: 275°C) | Moderate (boiling point: 465°C) |

| Hydrolytic Stability | Lower due to aliphatic groups | Higher due to aromatic rings |

| Application | Polymers, textiles | Plastics, hydraulic fluids |

Key Differences :

- The aromatic structure of tris(2-chlorophenyl) phosphate provides better resistance to hydrolysis but may compromise compatibility with non-polar polymers .

- The target compound’s aliphatic design offers superior flame suppression in flexible materials like foams .

Organohalogen Flame Retardants with Different Backbones

Comparison with Decabromodiphenyl Ethane (DBDPE, CAS 85535-84-8)

| Property | Target Compound (CAS 38051-10-4) | DBDPE |

|---|---|---|

| Halogen Type | Chlorine | Bromine |

| Molecular Weight | 582.99 g/mol | 971.22 g/mol |

| Mechanism | Gas-phase radical scavenging | Solid-phase char formation |

| Environmental Concerns | Persistent, bioaccumulative | Persistent, toxic degradation products |

Key Differences :

- Brominated DBDPE is more effective per unit mass but faces stricter regulations due to brominated dioxin formation .

- The target compound’s phosphate groups may reduce smoke emission compared to brominated alternatives .

Non-Flame Retardant Chlorinated Compounds

Nitrosourea Derivatives (e.g., 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea)

While structurally distinct, nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (–3) share chlorinated alkyl groups but function as alkylating chemotherapeutic agents. Unlike the target compound, they degrade into reactive isocyanates and carbamoylating agents, targeting DNA and proteins in cancer cells .

Preparation Methods

Phosphorylation of Chlorinated Diol Precursors

The primary route involves reacting 2,2-bis(chloromethyl)-1,3-propanediol with phosphorylating agents. A patented method for analogous phosphate esters (e.g., tris(2-chloroethyl) phosphate) employs phosphorus oxychloride (POCl₃) and ethylene oxide in the presence of titanium tetrachloride (TiCl₄) as a catalyst. Adapted for this compound, the reaction proceeds as:

-

Chlorinated Diol Preparation :

-

2,2-bis(chloromethyl)-1,3-propanediol is synthesized via chlorination of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivative) using thionyl chloride or phosphorus pentachloride.

-

-

Esterification :

-

Byproduct Removal :

Stepwise Esterification

An alternative approach uses sequential esterification to ensure regioselectivity:

-

Monophosphate Formation :

-

React 2,2-bis(chloromethyl)-1,3-propanediol with one equivalent of phosphoric acid to form a monophosphate intermediate.

-

-

Chloroethylation :

-

Introduce 2-chloroethyl groups via reaction with 2-chloroethanol and POCl₃ , using N,N-dimethylformamide (DMF) as a solvent.

-

-

Final Esterification :

-

The intermediate undergoes further phosphorylation with 2-chloroethyl phosphorodichloridate to yield the tetrakis(2-chloroethyl) ester.

-

Reaction Optimization and Challenges

Catalytic Efficiency

Titanium tetrachloride enhances reaction rates by activating phosphoryl chloride groups. In the patented method, a 0.09% TiCl₄ loading reduced reaction time to 1.5–3 hours while achieving >95% conversion. Competing catalysts like aluminum chloride or zinc chloride showed lower efficiency due to side reactions with chlorinated alcohols.

Temperature and pH Control

-

Temperature : Maintaining 56 ± 6°C prevents thermal decomposition of chlorinated intermediates.

-

pH : A neutral pH (6.0 ) minimizes hydrolysis of phosphate esters, which is critical given the compound’s sensitivity to moisture.

Purification and Isolation

Washing and Neutralization

Crude product undergoes:

Analytical Validation

Final product purity (>98%) is confirmed via:

-

Gas Chromatography (GC) : To quantify residual 2-chloroethanol.

-

Nuclear Magnetic Resonance (NMR) : ³¹P NMR confirms phosphate ester linkages, while ¹H NMR verifies chloroethyl groups.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence purity?

The compound is synthesized via esterification of 2,2-bis(chloromethyl)-1,3-propanediol with 2-chloroethyl phosphate derivatives. Key steps involve controlled stoichiometry to avoid cross-contamination by mono- or tri-esters. Reaction temperature (typically 80–120°C) and catalyst selection (e.g., Lewis acids like AlCl₃) significantly impact yield and purity . Post-synthesis purification via fractional crystallization or column chromatography is critical to isolate the target compound from byproducts .

Q. How can structural characterization resolve ambiguities in chlorine substitution patterns?

Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹³C) is essential to confirm the ester linkages and chloromethyl/chloroethyl group positions. For example, ³¹P NMR distinguishes between mono- and di-ester phosphorus environments, while ¹H NMR identifies proton environments near chlorine atoms . X-ray crystallography may further resolve spatial arrangements, though crystallization challenges due to the compound’s high viscosity require specialized solvents (e.g., DMSO-d₆) .

Q. What acute toxicity data are available, and how should conflicting results across species be interpreted?

Acute toxicity studies in rodents (oral LD₅₀: 250–500 mg/kg) and aquatic organisms (LC₅₀: 0.1–1 mg/L) show species-specific variability. Discrepancies arise from metabolic differences in cytochrome P450 enzymes, which degrade organophosphate esters. Researchers must validate models using human hepatocyte assays to assess relevance to human toxicology .

Advanced Research Questions

Q. What experimental designs optimize degradation studies for environmental persistence analysis?

Hydrolysis and photolysis experiments under controlled pH (3–10) and UV exposure (254–365 nm) reveal degradation half-lives ranging from 30 days (alkaline conditions) to >1 year (neutral pH). Advanced LC-MS/MS methods detect intermediates like bis(2-chloroethyl) phosphate, indicating cleavage of ester bonds. Use isotopically labeled analogs (e.g., deuterated derivatives) to track degradation pathways .

Q. How does this compound interact with polymer matrices in flame-retardant applications?

In polyurethane foams, the compound migrates to the polymer surface under thermal stress, forming a char layer via radical scavenging. Thermogravimetric analysis (TGA) coupled with FTIR spectroscopy confirms gas-phase release of HCl and PO· radicals, which inhibit combustion. Compatibility with additives (e.g., synergists like zinc borate) enhances flame-retardant efficiency but requires optimization via cone calorimetry .

Q. What mechanisms underlie its neurotoxic effects in developmental models?

In vitro studies using SH-SY5Y neuronal cells show mitochondrial dysfunction (reduced ATP synthesis) and oxidative stress (↑ ROS levels) at sublethal doses (10–50 µM). Transcriptomic analysis identifies downregulation of BDNF and SYN1, critical for synaptic plasticity. Cross-species comparisons (zebrafish vs. mammalian models) highlight conserved pathways, suggesting utility in predictive toxicology .

Methodological Guidance

Q. How to address discrepancies in carcinogenicity data between in vitro and in vivo models?

In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) may yield false negatives due to metabolic inactivation. Use ex vivo models (e.g., precision-cut liver slices) with intact metabolic pathways to reconcile data. For in vivo carcinogenicity, prioritize chronic exposure studies (>24 months) in rodents, monitoring tumors in high-biotransformation organs (liver, kidney) .

Q. What analytical techniques quantify trace residues in environmental samples?

Solid-phase extraction (SPE) with C18 cartridges followed by GC-ECD or LC-HRMS achieves detection limits of 0.01–0.1 ng/L in water. For soil/sediment, pressurized liquid extraction (PLE) with acetone:hexane (1:1) minimizes matrix interference. Validate methods using EPA 8270 guidelines to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.